

# Application Note: Measuring Glucose Uptake in Cells Treated with PFK-015

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## Introduction

**PFK-015** is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[4][5][6][7][8][9] In many cancer cells, PFKFB3 is overexpressed, leading to increased glycolytic flux, which supports rapid cell proliferation and survival.[8][10] By inhibiting PFKFB3, **PFK-015** reduces the levels of F2,6BP, thereby decreasing the rate of glycolysis and, consequently, glucose uptake.[2][3] This application note provides detailed protocols for treating cells with **PFK-015** and measuring the subsequent changes in glucose uptake.

# **Signaling Pathway of PFK-015 Action**

The following diagram illustrates the mechanism by which **PFK-015** inhibits glycolysis.





Click to download full resolution via product page

Caption: **PFK-015** inhibits PFKFB3, reducing F2,6BP and thus PFK-1 activity.

# **Experimental Protocols**

This section provides a detailed methodology for a common assay to measure glucose uptake in cells treated with **PFK-015**.

# 2-Deoxyglucose (2-DG) Uptake Assay

This protocol is adapted from commonly used methods for measuring glucose uptake.[11][12] [13][14][15] It utilizes 2-deoxy-D-glucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2DG6P). Since 2DG6P cannot be further metabolized, it accumulates inside the cell and can be quantified as a measure of glucose uptake.

#### Materials:

- Cell line of interest (e.g., H522 lung adenocarcinoma, Jurkat T-cell leukemia, or other cancer cell lines)[2][3]
- Complete cell culture medium
- PFK-015 (stock solution in DMSO)



- Phosphate-buffered saline (PBS)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (2% BSA)
- 2-Deoxy-D-glucose (2-DG)
- Insulin (optional, as a positive control for stimulating glucose uptake)
- · Lysis buffer
- Glucose uptake assay kit (colorimetric, fluorometric, or luminescent)
- Microplate reader

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for measuring glucose uptake after PFK-015 treatment.



#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
- **PFK-015** Treatment: Treat the cells with various concentrations of **PFK-015** (e.g., 0  $\mu$ M, 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M). Include a vehicle control (DMSO) at the same concentration as the highest **PFK-015** treatment. Incubate for a predetermined time (e.g., 24 or 48 hours).
- Cell Starvation: Prior to the assay, gently wash the cells twice with warm PBS. Then, starve
  the cells in glucose-free medium or KRPH buffer for 1-2 hours to upregulate glucose
  transporters.
- Glucose Uptake Stimulation:
  - $\circ$  For assays measuring insulin-stimulated glucose uptake, add insulin to the appropriate wells at a final concentration of 1  $\mu$ M.
  - Add 2-deoxyglucose to all wells. The final concentration will depend on the assay kit instructions.
- Incubation: Incubate the plate for the time specified in the assay kit protocol (typically 10-60 minutes) to allow for 2-DG uptake.
- Cell Lysis: After incubation, wash the cells with ice-cold PBS to stop glucose uptake. Lyse
  the cells according to the assay kit manufacturer's instructions.
- Quantification: Quantify the amount of accumulated 2-DG6P in the cell lysates using a colorimetric, fluorometric, or bioluminescent assay kit.
- Data Analysis: Measure the absorbance, fluorescence, or luminescence using a microplate reader. Normalize the glucose uptake values to the protein concentration of each sample to account for differences in cell number.

## **Data Presentation**

The following tables summarize the expected quantitative data from experiments measuring the effect of **PFK-015** on cell viability and glucose uptake.



Table 1: IC50 Values of PFK-015 in Various Cancer Cell Lines

| Cell Line | Cancer Type         | IC50 (μM)   | Reference |
|-----------|---------------------|-------------|-----------|
| Jurkat    | T-cell Leukemia     | 2.42        | [2]       |
| H522      | Lung Adenocarcinoma | 0.72        | [2]       |
| MKN45     | Gastric Cancer      | 6.59 ± 3.1  | [8]       |
| AGS       | Gastric Cancer      | 8.54 ± 2.7  | [8]       |
| BGC823    | Gastric Cancer      | 10.56 ± 2.4 | [8]       |

Table 2: Effect of **PFK-015** on Glucose Uptake and Related Parameters

| Cell Line                            | PFK-015<br>Concentration | Parameter<br>Measured         | % Reduction (approx.) | Reference |
|--------------------------------------|--------------------------|-------------------------------|-----------------------|-----------|
| Jurkat & H522                        | Not specified            | Glucose Uptake                | Significant reduction | [2][3]    |
| Lewis Lung<br>Carcinoma (in<br>vivo) | 25 mg/kg                 | 18F-FDG Uptake                | 50%                   | [2]       |
| Jurkat & H522                        | Not specified            | Intracellular ATP             | Significant reduction | [2][3]    |
| Jurkat & H522                        | Not specified            | Fructose-2,6-<br>Bisphosphate | Significant reduction | [2][3]    |

## Conclusion

**PFK-015** effectively reduces glucose uptake in cancer cells by inhibiting the key glycolytic regulator PFKFB3. The protocols and data presented in this application note provide a framework for researchers to investigate the metabolic effects of **PFK-015** in various cellular contexts. The 2-deoxyglucose uptake assay is a reliable method for quantifying these effects and can be adapted for high-throughput screening of other potential glycolysis inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PFKFB3-mediated glycolysis rescues myopathic outcomes in the ischemic limb PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight PFKFB3-mediated glycolysis rescues myopathic outcomes in the ischemic limb [insight.jci.org]
- 8. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 9. PFKFB3-Mediated Glycolysis Boosts Fibroblast Activation and Subsequent Kidney Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 12. Measurement of glucose uptake in cultured cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Glucose uptake assay [bio-protocol.org]
- 15. revvity.com [revvity.com]
- To cite this document: BenchChem. [Application Note: Measuring Glucose Uptake in Cells Treated with PFK-015]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1264977#measuring-glucose-uptake-in-cells-treated-with-pfk-015]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com